Daptomycin is an intravenously administered, broad spectrum antibiotic used to treat complex skin and tissue infections, endocarditis and bacteremia. Daptomycin is associated with a low to modest rate of serum enzyme elevations during therapy, but is a very rare cause of clinically apparent liver injury.
Daptomycin is a semi-synthetic cyclic lipopeptide antibiotic isolated form the bacterium Streptomyces roseosporus with broad-spectrum antibiotic activity against Gram-positive bacteria. Daptomycin has a distinct mechanism of action, in which it binds to bacterial membrane and causes rapid depolarization of the cell membrane due to calcium-dependant potassium efflux; the loss of membrane potential leads to inhibition of DNA, RNA and protein synthesis, resulting in bacterial cell death. This agent does not penetrate the outer membrane of gram-negative bacteria.
A cyclic lipopeptide antibiotic that inhibits GRAM-POSITIVE BACTERIA.
Daptomycin
CAS No.: 103060-53-3
Cat. No.: VC21540004
Molecular Formula: C72H101N17O26
Molecular Weight: 1620.7 g/mol
Purity: >94% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 103060-53-3 |
---|---|
Molecular Formula | C72H101N17O26 |
Molecular Weight | 1620.7 g/mol |
IUPAC Name | (3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-(1-carboxypropan-2-yl)-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35?,36-,37?,43+,44+,45+,46+,47+,48+,49+,50-,60+,61?/m1/s1 |
Standard InChI Key | DOAKLVKFURWEDJ-OFNKPWESSA-N |
Isomeric SMILES | CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC3C(OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C |
SMILES | CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C |
Canonical SMILES | CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C |
Appearance | solid powder |
Boiling Point | 2078.2±65.0 °C at 760 mmHg |
Melting Point | N/A |
Mechanism of Action
Cell Membrane Disruption
Daptomycin exhibits a unique mechanism of action compared to other antibiotic classes. It binds to bacterial cell membranes, causing rapid depolarization due to potassium efflux . This interaction leads to the formation of pores in the cell membrane and subsequent loss of electrical membrane potential . The membrane disruption occurs through a concentration-dependent process wherein daptomycin molecules form dimers that insert into and disrupt the bacterial cell membrane structure . This physical disruption of membrane integrity provides daptomycin with bactericidal activity even against metabolically inactive bacteria, which represents an advantage over antibiotics that require active bacterial metabolism.
Downstream Effects
Following membrane disruption, daptomycin's action results in inhibition of DNA, RNA, and protein synthesis within the bacterial cell . Additionally, it inhibits peptidoglycan synthesis, further compromising bacterial cell wall integrity . These multiple effects on bacterial cellular processes contribute to daptomycin's rapid bactericidal activity against susceptible Gram-positive pathogens. The concentration-dependent nature of daptomycin's killing activity has important implications for dosing strategies, favoring once-daily administration of higher doses rather than more frequent administration of lower doses.
Pharmacokinetics and Pharmacodynamics
Key Pharmacokinetic Parameters
Daptomycin demonstrates linear pharmacokinetics with predictable exposure following intravenous administration. The pharmacokinetic/pharmacodynamic indices that best correlate with its activity are the ratios of peak concentration (Cmax) to minimum inhibitory concentration (MIC) or the area under the curve (24-hour AUC) to MIC . A recent study examining different dosing regimens found that the AUC0–24 was 1298 μgh/mL for doses of 8-10 mg/kg and 1459 μgh/mL for doses of 11-12 mg/kg, with corresponding clearance values of 0.49 L/h and 0.57 L/h, respectively . These parameters help guide appropriate dosing across different indications and patient populations.
Dosing Considerations
Table 1: Daptomycin Dosing Recommendations by Indication
Indication | Approved Dose | Emerging Higher-Dose Recommendations |
---|---|---|
Complicated skin and skin structure infections | 4 mg/kg once daily | - |
S. aureus bacteremia and right-sided endocarditis | 6 mg/kg once daily | - |
Left-sided endocarditis (off-label) | - | 8-12 mg/kg once daily |
Severe infections with resistant organisms (off-label) | - | 8-10 mg/kg once daily |
Clinical Applications
Approved Indications
Daptomycin has received regulatory approval for two primary indications: complicated skin and skin structure infections at a dose of 4 mg/kg, and Staphylococcus aureus bacteremia and right-sided endocarditis at a dose of 6 mg/kg . For these approved indications, clinical trials have demonstrated non-inferiority to standard antimicrobial therapy, establishing daptomycin as an effective treatment option . The drug's rapid bactericidal activity makes it particularly valuable in the management of serious infections where rapid pathogen clearance is desirable.
Use Against Resistant Organisms
Clinical Efficacy
Efficacy Against Resistant Pathogens
Table 2: Clinical Success Rates from Key Daptomycin Trials
Study | Indication | Daptomycin Dose | Daptomycin Success Rate | Comparator Success Rate |
---|---|---|---|---|
Quist et al. | cSSTIs | 4 mg/kg/day | 91.4% | 87.2% (vancomycin or teicoplanin) |
Phase III trials | cSSTIs | 4 mg/kg/day | Similar to standard therapy | Standard therapy baseline |
Bacteremia/Endocarditis trial | Bacteremia/Endocarditis | 6 mg/kg/day | Similar to standard therapy | Standard therapy baseline |
High-dose studies | Left-sided IE | 8-12 mg/kg/day | Higher PK/PD target attainment | Not directly compared |
Special Considerations
Resistance Concerns
Despite daptomycin's effectiveness against many resistant Gram-positive pathogens, the development of resistance during therapy remains a concern. Methicillin-resistant S. aureus and vancomycin-resistant enterococci may become resistant during daptomycin therapy, potentially resulting in relapsing or persistent infection . Since glycopeptides and daptomycin have the same target site, there appears to be a risk of reduced susceptibility to both drugs after consecutive use . Therefore, daptomycin should be used with caution for treatment of vancomycin-resistant isolates or after prior vancomycin therapy .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume